molecular formula C20H30O B12739843 Vinylestrenol CAS No. 5225-38-7

Vinylestrenol

Cat. No.: B12739843
CAS No.: 5225-38-7
M. Wt: 286.5 g/mol
InChI Key: LLIIIKMGXORJDH-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinylestrenol is a synthetic steroidal compound that belongs to the class of progestogens It is structurally related to progesterone and is used for its progestogenic activity

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylestrenol can be synthesized through a multi-step process starting from estr-4-ene-3,17-dione. The synthesis involves several key steps:

    Dithioketal Protection: The 3-keto group is protected using dithioketal to obtain an intermediate compound.

    Dihydric Alcohol Ketal Protection: The 17-keto group is protected using dihydric alcohol ketal to form another intermediate.

    Birch Reduction: The 3-thioaketal is removed through a Birch reduction reaction, resulting in a new intermediate.

    Hydrolysis: The 17-position is deprotected through hydrolysis to yield another intermediate.

    Grignard Reaction: The final step involves a Grignard reaction to obtain the target compound, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Vinylestrenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Vinylestrenol has been extensively studied for its applications in various fields:

Mechanism of Action

Vinylestrenol exerts its effects by binding to progesterone receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. The pathways involved include the regulation of menstrual cycles, maintenance of pregnancy, and modulation of immune responses .

Comparison with Similar Compounds

Vinylestrenol is similar to other progestogens such as allylestrenol and progesterone. it has unique properties that distinguish it from these compounds:

    Allylestrenol: Similar in structure and function but differs in its specific binding affinity and metabolic stability.

    Progesterone: The natural hormone with broader physiological effects compared to this compound.

List of Similar Compounds

  • Allylestrenol
  • Progesterone
  • Medroxyprogesterone acetate
  • Norethisterone

This compound’s unique chemical structure and properties make it a valuable compound for scientific research and medical applications.

Properties

CAS No.

5225-38-7

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethenyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H30O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h3,6,15-18,21H,1,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

LLIIIKMGXORJDH-XGXHKTLJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CCCC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CCCCC34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.